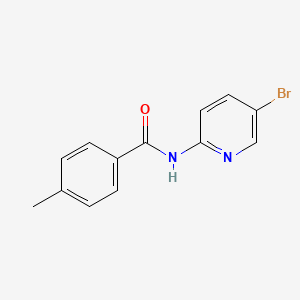

N-(5-bromopyridin-2-yl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-bromopyridin-2-yl)-4-methylbenzamide, also known as 5-bromo-2-pyridyl-4-methylbenzamide, is an organic compound with a wide range of scientific applications. It is a white solid that is soluble in common organic solvents and is used in a variety of laboratory experiments. This compound has been studied extensively, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well understood.

Scientific Research Applications

Crystal Engineering

The study of molecular interactions, specifically hydrogen and halogen bonds, is crucial in crystal engineering. Research in this area explores how these bonds can be exploited for crystal design, with preliminary results showing the potential for designing crystals through carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons, despite the unpredictable cross-pairing interactions of less polarizable atoms like bromine and chlorine (Saha, Nangia, & Jaskólski, 2005).

Drug Development

Research into the antidopaminergic properties of 5-substituted derivatives has revealed their potential as antipsychotic agents. These derivatives, synthesized through reactions involving bromo and other electrophiles, have shown high potency as inhibitors of dopamine D-2 receptors, making them suitable for further investigation in pharmacology (Högberg, Ström, Hall, & Ögren, 1990).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

The development of prodrugs activated by Escherichia coli nitroreductase for gene therapy applications is another significant area. These nitrogen mustard analogues derived from benzamides have shown improvements in potency and bystander effect capabilities in cell lines, suggesting their superiority as prodrugs for GDEPT in treating cancers (Friedlos, Denny, Palmer, & Springer, 1997).

Photodynamic Therapy

The synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield for photodynamic therapy demonstrates the role of chemical derivatives in medical treatments. These compounds, characterized by their photophysical and photochemical properties, offer potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antinociceptive Activities

The synthesis of non-peptide small molecular antagonist benzamide derivatives has been explored for their biological activity. These derivatives show promise in biological applications, although specific details on their effectiveness were not provided in the abstract (Bi, 2015).

Mechanism of Action

Target of Action

The specific targets can vary depending on the structure of the compound and the biological context .

Mode of Action

This can lead to changes in cellular processes and biochemical reactions .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including signal transduction, protein synthesis, and metabolic processes .

Pharmacokinetics

Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been known to induce changes in cellular processes and biochemical reactions, leading to various physiological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(5-bromopyridin-2-yl)-4-methylbenzamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c1-9-2-4-10(5-3-9)13(17)16-12-7-6-11(14)8-15-12/h2-8H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUJDYYVZVYCRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2981405.png)

![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)

![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)

![tert-Butyl 4,6-dichloro-7-methyl-9-oxo-1,3,3a,4,7,7a-hexahydro-2H-7,4-(epoxymethano)pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2981417.png)

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)

![N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2981427.png)